3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with an azepane ring, a methyl group, and a 2-methylphenyl group.
Chemical Reactions Analysis
3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition, receptor binding, or cellular processes.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(azepane-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine can be compared with other similar compounds, such as:
N-[3-(1-azepanylcarbonyl)-2-methylphenyl]methanesulfonamide: This compound has a similar azepane ring and phenyl group but differs in the naphthyridine core and other substituents.
N-[2-(1-azepanylcarbonyl)phenyl]-3-phenylpropanamide:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(2-methylanilino)-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16-9-5-6-10-20(16)26-21-18-12-11-17(2)25-22(18)24-15-19(21)23(28)27-13-7-3-4-8-14-27/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMNZELCJAKWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3C)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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